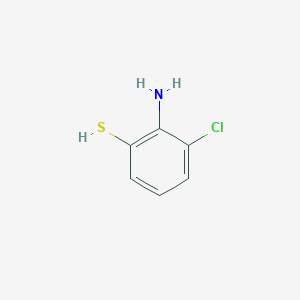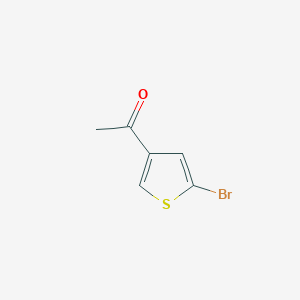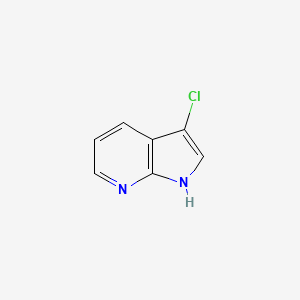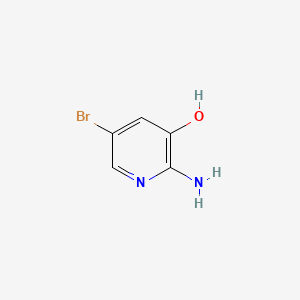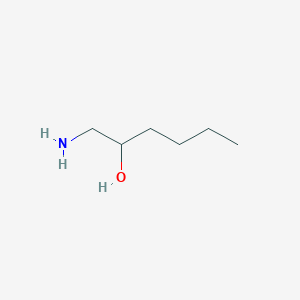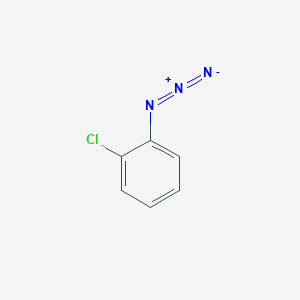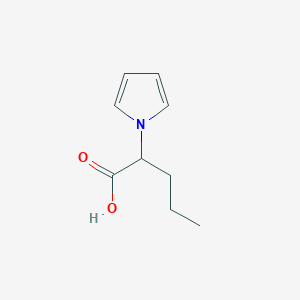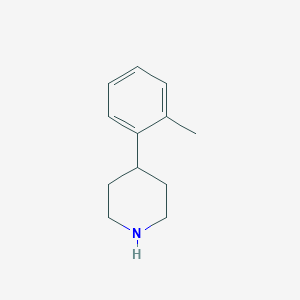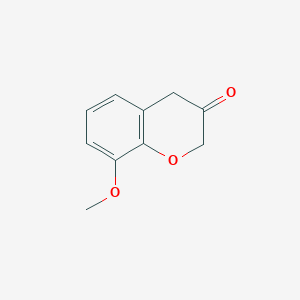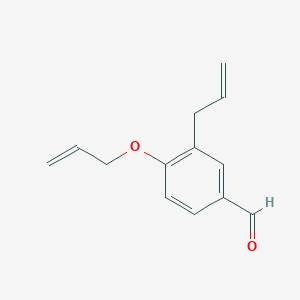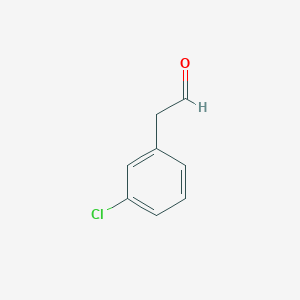
2-(3-クロロフェニル)アセトアルデヒド
概要
説明
2-(3-Chlorophenyl)acetaldehyde is an organic compound with the molecular formula C₈H₇ClO. It is characterized by the presence of a chlorinated phenyl group attached to an acetaldehyde moiety. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
科学的研究の応用
2-(3-Chlorophenyl)acetaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
作用機序
Target of Action
Aldehydes in general can react with various biological targets, such as proteins and dna, leading to potential biological effects .
Mode of Action
Aldehydes, including 2-(3-Chlorophenyl)acetaldehyde, can undergo nucleophilic addition reactions with various nucleophiles present in biological systems. For instance, they can react with amines to form imines or with hydroxylamine to form oximes . The oxygen atom in aldehydes can also act as a nucleophile, but this is a reversible process leading to the formation of a hemiketal .
Biochemical Pathways
For example, they can be involved in the formation of Schiff bases, which play a role in the Maillard reaction, a type of non-enzymatic browning reaction .
Pharmacokinetics
They can be metabolized by various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases .
Result of Action
Aldehydes can cause various biological effects, depending on their reactivity and the specific biological targets they interact with .
Action Environment
The action, efficacy, and stability of 2-(3-Chlorophenyl)acetaldehyde can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the aldehyde group. Moreover, the presence of other reactive species can influence the reactions that the aldehyde undergoes .
生化学分析
Biochemical Properties
2-(3-Chlorophenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body. Additionally, 2-(3-Chlorophenyl)acetaldehyde can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and structure .
Cellular Effects
The effects of 2-(3-Chlorophenyl)acetaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to alterations in gene expression and cellular metabolism. In some cell types, 2-(3-Chlorophenyl)acetaldehyde has been shown to inhibit cell proliferation and induce apoptosis, highlighting its potential as a cytotoxic agent .
Molecular Mechanism
At the molecular level, 2-(3-Chlorophenyl)acetaldehyde exerts its effects through several mechanisms. It can bind to nucleophilic sites on biomolecules, forming covalent adducts. This binding can inhibit enzyme activity, particularly those involved in detoxification pathways. Additionally, 2-(3-Chlorophenyl)acetaldehyde can induce the expression of stress response genes, leading to changes in cellular homeostasis. The compound’s ability to form Schiff bases with proteins also contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Chlorophenyl)acetaldehyde can vary over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that the cytotoxic effects of 2-(3-Chlorophenyl)acetaldehyde can increase over time, potentially due to the accumulation of oxidative damage. Long-term exposure to the compound has been associated with sustained alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-Chlorophenyl)acetaldehyde in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, 2-(3-Chlorophenyl)acetaldehyde can cause significant toxicity, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-(3-Chlorophenyl)acetaldehyde is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form 2-(3-chlorophenyl)acetic acid. This metabolic conversion is crucial for the detoxification of the compound. Additionally, 2-(3-Chlorophenyl)acetaldehyde can undergo conjugation reactions with glutathione, leading to the formation of less toxic metabolites. These metabolic pathways help to mitigate the potential harmful effects of the compound .
Transport and Distribution
Within cells and tissues, 2-(3-Chlorophenyl)acetaldehyde is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, facilitating its movement across cellular membranes. Once inside the cell, 2-(3-Chlorophenyl)acetaldehyde can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(3-Chlorophenyl)acetaldehyde is influenced by its chemical properties and interactions with cellular components. The compound can localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Additionally, 2-(3-Chlorophenyl)acetaldehyde can be found in the endoplasmic reticulum, where it may affect protein folding and processing. The localization of the compound to specific subcellular compartments is critical for its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)acetaldehyde typically involves the chlorination of phenylacetaldehyde. One common method includes the reaction of phenylacetaldehyde with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the meta position of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of 2-(3-Chlorophenyl)acetaldehyde may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions: 2-(3-Chlorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-Chlorophenylacetic acid.
Reduction: 2-(3-Chlorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
類似化合物との比較
Phenylacetaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.
2-(4-Chlorophenyl)acetaldehyde: Chlorine atom is at the para position, affecting its chemical behavior and biological interactions.
2-(2-Chlorophenyl)acetaldehyde: Chlorine atom is at the ortho position, resulting in steric hindrance and altered reactivity.
Uniqueness: 2-(3-Chlorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine atom at the meta position, which influences its chemical reactivity and interaction with biological molecules. This positioning allows for selective reactions that are not possible with other isomers.
特性
IUPAC Name |
2-(3-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOFJGDTDMTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468849 | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41904-40-9 | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

